Eliminate isoform bias in Na+/K+-ATPase research. Convallatoxin (CAS 508-75-8) provides a rhamnose-linked cardenolide scaffold for precise α-subunit selectivity unavailable with aglycone strophanthidin. Advantages: • 3.6× higher methanol solubility than digitoxin - simplifies high-concentration stock preparation. • Nanomolar potency in A549 NSCLC cells; validated apoptosis & cell cycle arrest. • ≥98% purity, cold-chain shipped globally. Ensures reproducible results in oncology & signaling studies.
Convallatoxin is a potent cardenolide glycoside consisting of the aglycone strophanthidin linked to a rhamnose sugar moiety. As a member of the cardiac glycoside class, its primary and most well-characterized mechanism of action is the specific inhibition of the Na+/K+-ATPase enzyme, which is fundamental to its bioactivity in both cardiovascular models and oncology research. This specific structure distinguishes it from other cardiac glycosides, such as those based on digitoxigenin, and results in a distinct profile of activity, solubility, and isoform selectivity, making it a precise tool for studying Na+/K+-ATPase-dependent signaling pathways.
Substituting Convallatoxin with other cardiac glycosides like digoxin, ouabain, or even its own aglycone, strophanthidin, can compromise experimental reproducibility and lead to incorrect conclusions. Subtle variations in the steroid core or the attached sugar moiety drastically alter bioactivity, potency, and even the specific isoform of the Na+/K+-ATPase targeted. For example, the presence and type of sugar are essential for isoform selectivity between α1, α2, and α3 subunits of the enzyme, a feature that is absent in the aglycone. These structural differences translate into significant, quantifiable variations in cytotoxic potency against specific cancer cell lines and inhibitory constants (Ki) for the target enzyme, making these compounds functionally distinct and non-interchangeable for rigorous research applications.
In studies using MCF-7 human breast cancer cells, pure Convallatoxin demonstrates significantly higher cytotoxic potency compared to its direct precursor (aglycone) Strophanthidin and the related cardiac glycoside Peruvoside. After 72 hours of exposure, Convallatoxin exhibited an IC50 value of 5.32 nM, whereas Peruvoside was nearly two-fold less potent with an IC50 of 9.4 nM. Critically, the aglycone Strophanthidin showed little cytotoxic effect under the same conditions, highlighting the essential role of the rhamnose sugar moiety for this specific bioactivity.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 5.32 ± 0.15 nM |
| Comparator Or Baseline | Peruvoside: 9.4 ± 0.57 nM; Strophanthidin: 'Little effect' |
| Quantified Difference | ~1.77-fold more potent than Peruvoside |
| Conditions | MCF-7 human breast cancer cells, 72-hour exposure, MTT assay |
This evidence justifies the procurement of the specific glycoside Convallatoxin over its aglycone or other analogs for researchers focused on achieving maximal cytotoxic effect in breast cancer models.
The solubility of cardiac glycosides is highly dependent on the solvent system, which is a critical parameter for experimental design, formulation, and extraction processes. In a comparative analysis, Convallatoxin showed significantly different solubility from Digitoxin. For example, the solubility in methanol for Convallatoxin was measured at 1.8 g/L, whereas Digitoxin was substantially less soluble at 0.5 g/L under the same conditions. This 3.6-fold higher solubility in a common laboratory alcohol can be a key differentiator for preparing stock solutions and developing formulations where higher concentrations are required.
| Evidence Dimension | Solubility in Methanol |
| Target Compound Data | 1.8 g/L |
| Comparator Or Baseline | Digitoxin: 0.5 g/L |
| Quantified Difference | 3.6-fold higher solubility than Digitoxin |
| Conditions | Solvent: Methanol. Temperature not specified. |
For applications requiring higher concentration stock solutions or formulation in alcohol-based systems, Convallatoxin offers a distinct processability advantage over the less soluble, common substitute Digitoxin.
Convallatoxin has been shown to be a potent agent in non-small cell lung cancer (NSCLC) A549 cells, inducing both cytostatic and cytotoxic effects at nanomolar concentrations. Treatment resulted in cell cycle arrest in the G2/M phase and induced apoptosis. The compound inhibited the Na,K-ATPase in A549 cells at nanomolar levels, demonstrating its on-target activity in this specific cancer model. This contrasts with other cardiac glycosides like Ouabain and Digoxin, which, while also active against A549 cells, exhibit different IC50 values (Ouabain IC50 = 17 nM; Digoxin IC50 = 40 nM for a different endpoint), indicating compound-specific potency.
| Evidence Dimension | Bioactivity in A549 Lung Cancer Cells |
| Target Compound Data | Induces apoptosis and G2/M arrest at nM concentrations |
| Comparator Or Baseline | Ouabain (IC50 = 17 nM), Digoxin (IC50 = 40 nM) for inhibition of kynurenine production |
| Quantified Difference | Demonstrates high potency in the nanomolar range, with specific effects on cell cycle and apoptosis distinct from other well-known glycosides. |
| Conditions | A549 non-small cell lung cancer cell line. |
This establishes Convallatoxin as a relevant and potent tool for researchers specifically investigating Na,K-ATPase-mediated signaling and cell death pathways in NSCLC models.
Due to its significantly higher cytotoxicity compared to its own aglycone (Strophanthidin), Convallatoxin is an essential purchase for studies designed to precisely quantify the contribution of the rhamnose sugar moiety to the anti-proliferative activity of cardenolides in cancer cell lines like MCF-7.
Researchers requiring higher concentration, alcohol-based stock solutions for in vitro or in vivo studies will find Convallatoxin's 3.6-fold greater solubility in methanol a critical handling and processability advantage over the common alternative, Digitoxin.
As a validated, potent inducer of apoptosis and cell cycle arrest in A549 NSCLC cells at nanomolar concentrations, Convallatoxin is a suitable choice for projects focused on targeting or modulating Na,K-ATPase signaling in this specific cancer context.
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